

An In-Depth Technical Guide to Aktiferrin: Composition and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aktiferrin

Cat. No.: B1202359

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aktiferrin is an oral iron preparation formulated to treat and prevent iron deficiency anemia. It is a combination product that includes ferrous sulfate, a well-established source of iron, and the amino acid DL-serine. The inclusion of DL-serine is a distinguishing feature of **Aktiferrin**, purported to enhance the absorption and tolerability of the ferrous iron. This technical guide provides a comprehensive overview of **Aktiferrin**'s composition, its proposed mechanism of action, and a review of relevant clinical data and experimental methodologies.

Composition of Aktiferrin Formulations

Aktiferrin is available in various dosage forms to suit different patient populations, including drops for pediatric use and capsules for adults. The core active components across these formulations are consistent, though their quantities vary.

Formulation	Active Ingredient	Quantity
Aktiferrin Drops (per 100 ml)	Ferrous sulfate heptahydrate	4.72 g (equivalent to 0.948 g of elemental iron)[1]
DL-Serine	3.56 g[1]	
Aktiferrin Capsules (per capsule)	Dried ferrous sulfate	104.267-109.116 mg
DL-Serine	129.00 mg[2]	
Aktiferrin-F Capsules (per capsule)	Ferrous Sulphate	113.85 mg
DL-Serine	129 mg[3]	
Folic Acid	0.5 mg[3]	

Mechanism of Action

The primary mechanism of action of **Aktiferrin** revolves around the synergistic interplay between ferrous sulfate and DL-serine to optimize iron absorption and utilization.

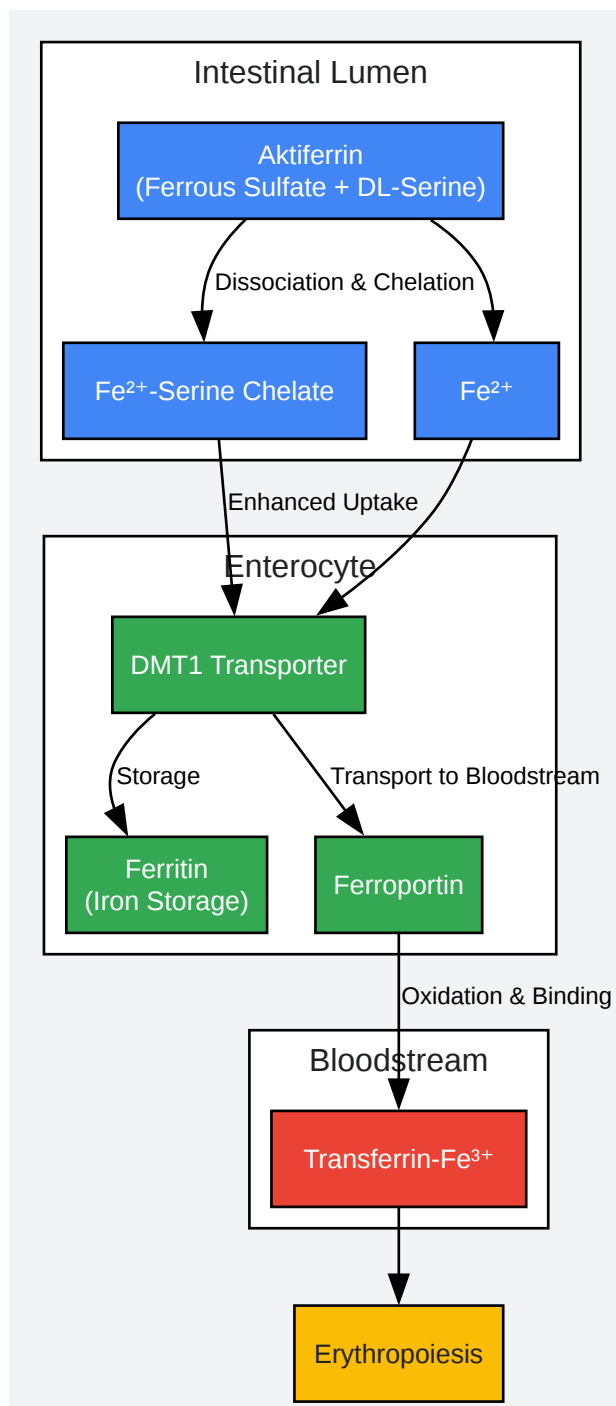
1. Iron Replenishment: Ferrous sulfate provides iron in the ferrous (Fe^{2+}) state, which is the more readily absorbed form in the gastrointestinal tract. Iron is an essential component of hemoglobin, myoglobin, and various enzymes, and its supplementation is crucial for restoring the body's iron stores and supporting erythropoiesis.

2. Enhanced Absorption via DL-Serine: The key innovation in **Aktiferrin**'s formulation is the inclusion of the amino acid DL-serine. It is proposed that DL-serine enhances iron absorption through the following mechanisms:

- **Chelation and Stabilization:** DL-serine can form a chelate complex with the ferrous iron in the gut. This chelation helps to maintain iron in its soluble and more absorbable Fe^{2+} state, preventing its oxidation to the less soluble ferric (Fe^{3+}) form.
- **Facilitated Transport:** The iron-serine complex is thought to be transported across the intestinal epithelium via the Divalent Metal Transporter 1 (DMT1), a key protein responsible

for the absorption of non-heme iron. By presenting iron in a more favorable form, DL-serine may increase the efficiency of this transport process.

The enhanced absorption is suggested to allow for a lower dose of elemental iron to achieve a therapeutic effect, which may, in turn, improve the gastrointestinal tolerability of the supplement.



[Click to download full resolution via product page](#)

Proposed mechanism of **Aktiferrin** iron absorption.

Clinical Efficacy and Tolerability

While extensive, publicly available clinical trial data specifically for **Aktiferrin** is limited, a key study compared its effectiveness and tolerance with another ferrous sulfate preparation, Tardyferon.

A randomized clinical trial involving 40 patients with sideropenic anemia demonstrated that **Aktiferrin** had a comparable therapeutic effect on hematological parameters to Tardyferon, despite containing 2.5 times less elemental iron. Furthermore, the study reported better gastrointestinal tolerance for **Aktiferrin**, with no instances of intolerance observed in the **Aktiferrin** group, compared to four patients in the Tardyferon group.

Due to the unavailability of the full-text article, specific quantitative data from this study cannot be presented. However, to provide context, the table below presents data from a study on a similar concept: the combination of ferrous sulfate with an amino acid (in this case, an iron amino acid chelate) compared to ferrous sulfate alone in pregnant women with iron deficiency anemia. This data can be considered a proxy to illustrate the potential benefits of such formulations.

Proxy Clinical Trial Data: Iron Amino Acid Chelate vs. Ferrous Sulfate in Pregnant Women

Parameter	Iron Amino Acid Chelate Group	Ferrous Sulfate Group
Baseline Hemoglobin (g/dL)	9.8 ± 0.6	9.7 ± 0.7
Hemoglobin at 90 days (g/dL)	11.5 ± 0.8	11.2 ± 0.9
Baseline Serum Ferritin (ng/mL)	12.3 ± 4.5	13.1 ± 5.2
Serum Ferritin at 90 days (ng/mL)	25.6 ± 8.1	18.9 ± 7.3
Gastrointestinal Side Effects	Lower Incidence	Higher Incidence

Note: This data is from a study on a different, though conceptually similar, product and is intended for illustrative purposes only.

Experimental Protocols

The following is a representative, detailed methodology for a clinical trial designed to evaluate the efficacy and tolerability of an oral iron supplement like **Aktiferrin**, based on common practices in the field.

Title: A Randomized, Double-Blind, Comparative Study of the Efficacy and Tolerability of **Aktiferrin** versus Ferrous Sulfate in the Treatment of Iron Deficiency Anemia.

1. Study Design:

- A multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

- Inclusion Criteria:
 - Adult males and non-pregnant females aged 18-55 years.
 - Confirmed diagnosis of iron deficiency anemia (Hemoglobin < 12 g/dL for females, < 13 g/dL for males, and Serum Ferritin < 30 ng/mL).
 - Written informed consent.
- Exclusion Criteria:
 - Known hypersensitivity to any of the study drug components.
 - Anemia due to causes other than iron deficiency.
 - History of gastrointestinal surgery or malabsorption syndromes.
 - Use of other iron supplements or medications known to affect iron absorption within 30 days of screening.

3. Investigational Products and Dosing:

- Group A: **Aktiferrin** capsules (containing ferrous sulfate and DL-serine).
- Group B: Placebo-matched capsules containing an equivalent dose of elemental iron as ferrous sulfate only.
- Dosing Regimen: One capsule taken orally twice daily for 12 weeks.

4. Study Procedures:

- Screening Visit (Day -14 to -1):
 - Informed consent, medical history, physical examination, and collection of baseline blood samples for hematological and biochemical analysis.
- Randomization Visit (Day 0):
 - Eligible participants are randomly assigned to either Group A or Group B.
 - Dispensation of study medication.
- Follow-up Visits (Weeks 4, 8, and 12):
 - Assessment of adverse events and medication compliance.
 - Collection of blood samples for hematological and biochemical analysis.

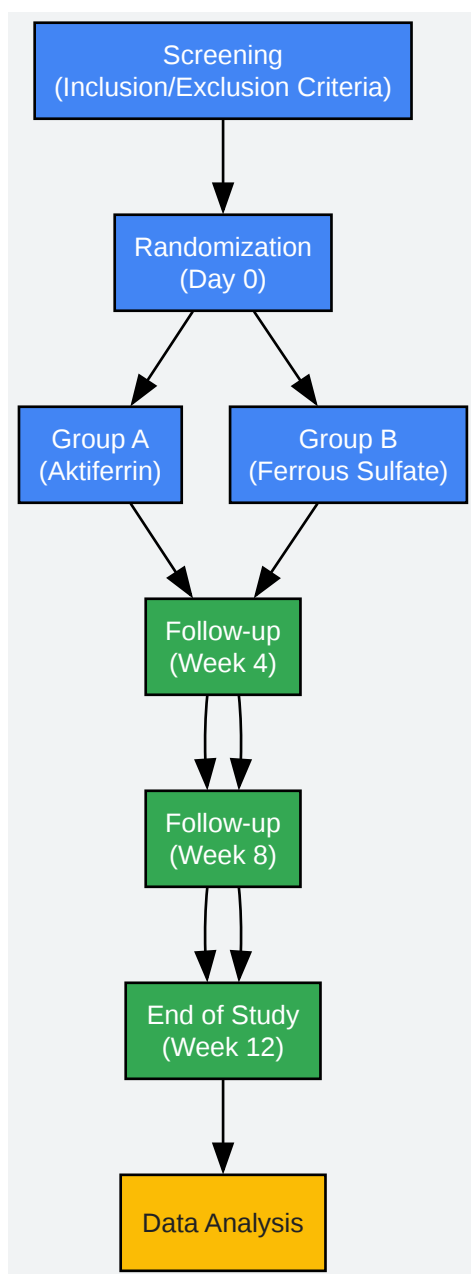
5. Efficacy and Safety Assessments:

- Primary Efficacy Endpoint:
 - Change in hemoglobin concentration from baseline to Week 12.
- Secondary Efficacy Endpoints:
 - Change in serum ferritin, transferrin saturation (TSAT), and soluble transferrin receptor (sTfR) from baseline to Week 12.

- Proportion of participants achieving a normal hemoglobin level at Week 12.
- Safety Assessments:
 - Incidence, severity, and type of adverse events, with a focus on gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).

6. Statistical Analysis:

- The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA), with baseline hemoglobin as a covariate.
- Secondary endpoints will be analyzed using appropriate statistical methods (e.g., t-tests, chi-square tests).
- A p-value of <0.05 will be considered statistically significant.



[Click to download full resolution via product page](#)

A representative experimental workflow diagram.

Conclusion

Aktiferrin presents a noteworthy formulation in the management of iron deficiency anemia by combining ferrous sulfate with the amino acid DL-serine. The proposed mechanism of enhanced absorption and improved tolerability through the chelation and stabilization of ferrous iron by DL-serine is a compelling concept. While direct, extensive quantitative clinical data

remains somewhat limited in the public domain, the available evidence suggests a favorable efficacy and safety profile. Further large-scale, well-controlled clinical trials are warranted to fully elucidate the clinical benefits of **Aktiferrin** in comparison to other oral iron preparations and to provide more robust quantitative data on its impact on hematological parameters and patient-reported outcomes. The detailed experimental protocol provided herein offers a framework for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pjog.org [pjog.org]
- 2. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 3. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Aktiferrin: Composition and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202359#aktiferrin-composition-and-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com